Product packaging for 2-Iodo-4,6-dimethylaniline(Cat. No.:CAS No. 4102-54-9)

2-Iodo-4,6-dimethylaniline

Cat. No.: B1610833
CAS No.: 4102-54-9
M. Wt: 247.08 g/mol
InChI Key: ODPOIEACUVQCBZ-UHFFFAOYSA-N
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Description

Academic Significance of Halogenated Anilines in Organic Chemistry

Halogenated aromatic compounds, particularly aryl halides, hold a position of critical importance in the diverse fields of organic chemistry. acs.org They serve as fundamental building blocks for a wide array of synthetic transformations, most notably in transition-metal-catalyzed cross-coupling reactions, which are among the most utilized methods for forming carbon-carbon and carbon-heteroatom bonds. acs.orgnih.govnih.gov Furthermore, the halogenated aniline (B41778) motif is a common substructure in numerous synthetic and naturally occurring molecules that exhibit significant biological activity, as well as in various industrial materials. acs.orgnih.gov

The synthesis of halogenated anilines itself presents a significant academic challenge. nih.gov Aniline and its derivatives are electron-rich aromatic systems, making them highly reactive toward electrophilic halogenating agents. acs.org This high reactivity often leads to difficulties in controlling the regioselectivity and stoichiometry of the reaction, resulting in mixtures of products. acs.orgnih.gov Consequently, the development of new, regioselective methods for the halogenation of these electron-rich aromatics is an area of high utility and ongoing interest in synthetic organic chemistry. nih.govbeilstein-journals.org

Overview of Research Trajectories for 2-Iodo-4,6-dimethylaniline

Research concerning this compound has been notably focused on its application as a key intermediate in the synthesis of heterocyclic structures. The specific physical and chemical properties of this compound, detailed in the table below, make it a suitable substrate for various synthetic transformations.

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₈H₁₀IN fishersci.pt
Molecular Weight 247.08 g/mol fishersci.ptthermofisher.com
IUPAC Name This compound fishersci.pt
Melting Point 64°C to 65°C fishersci.pt
Solubility Insoluble in water fishersci.ptfishersci.fi

| CAS Number | 4102-54-9 fishersci.ptthermofisher.com |

The primary research trajectory for this compound involves its use in the synthesis of benzothiazoles. fishersci.ptfishersci.fithermofisher.com Specifically, it is employed in copper-catalyzed, one-pot, three-component reactions where it reacts with a sulfur source, such as sodium hydrosulfide (B80085), and another component to form the benzothiazole (B30560) ring system. thermofisher.comfishersci.fithermofisher.com This line of research highlights the compound's utility in creating valuable heterocyclic scaffolds from readily available starting materials.

Role of this compound in Contemporary Synthetic Strategies

The carbon-iodine bond in this compound is key to its utility, making it an excellent substrate for cross-coupling reactions. While specific research has highlighted its use in benzothiazole formation, the broader class of iodo-dimethylanilines is recognized for its value in medicinal chemistry. For instance, the isomeric compound, 4-iodo-2,6-dimethylaniline (B1296278), is a known intermediate in the synthesis of Rilpivirine, an antiretroviral medication used to treat HIV-1 infection. researchgate.net This underscores the importance of the iodo-dimethylaniline scaffold as a privileged structure in the development of complex and pharmacologically active molecules. The strategic placement of the iodo and amino groups on the dimethylaniline core provides a versatile handle for chemists to elaborate upon, solidifying its place as a valuable tool in the synthetic chemist's arsenal.

Table 2: List of Chemical Compounds Mentioned

Compound Name
This compound
4-Iodo-2,6-dimethylaniline
Benzothiazoles
Rilpivirine

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10IN B1610833 2-Iodo-4,6-dimethylaniline CAS No. 4102-54-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-iodo-4,6-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10IN/c1-5-3-6(2)8(10)7(9)4-5/h3-4H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODPOIEACUVQCBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)I)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00554816
Record name 2-Iodo-4,6-dimethylaniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4102-54-9
Record name 2-Iodo-4,6-dimethylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4102-54-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Iodo-4,6-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00554816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Iodo 4,6 Dimethylaniline

Direct Iodination Approaches

Direct iodination methods involve the introduction of an iodine atom onto the aromatic ring of a 4,6-dimethylaniline precursor. These techniques vary in their reagents and conditions, which in turn influences the regioselectivity and efficiency of the reaction.

Classical Iodination Techniques of Dimethylaniline Precursors

Traditional methods for the iodination of aniline (B41778) derivatives often employ molecular iodine in the presence of a base or a catalyst. A straightforward and scalable synthesis of 4-iodo-2,6-dimethylaniline (B1296278), a related isomer, utilizes molecular iodine. researchgate.net This approach is noted for its simplicity and can yield nearly quantitative amounts of the product after a simple extraction. researchgate.net While many protocols have historically used hazardous reagents like iodine monochloride, simpler methods with molecular iodine have been known for a considerable time. researchgate.net For instance, reacting 2,6-dimethylaniline (B139824) with molecular iodine in a mixture of pyridine (B92270) and dioxane at 0°C provides a controlled method for para-iodination. researchgate.net

Another classical approach involves the use of N-iodosuccinimide (NIS) as the iodinating agent. The reaction of 2,6-dimethylaniline with NIS in a mixture of glacial acetic acid and concentrated sulfuric acid at low temperatures, followed by stirring at room temperature, has been reported for the synthesis of 4-iodo-2,6-dimethylaniline hydrochloride with high yields.

Reagent SystemPrecursorProductYieldReference
I₂ / Pyridine/Dioxane2,6-Dimethylaniline4-Iodo-2,6-dimethylaniline- researchgate.net
NIS / Acetic Acid/Sulfuric Acid2,6-Dimethylaniline4-Iodo-2,6-dimethylaniline hydrochloride85%

This table summarizes classical iodination methods for dimethylaniline precursors.

Oxidant-Assisted Iodination Processes

To enhance the efficiency and reactivity of iodination, various oxidizing agents are often employed in conjunction with an iodine source. These oxidants help to generate a more electrophilic iodine species, facilitating the substitution reaction on the electron-rich aniline ring.

One such method utilizes sodium percarbonate (SPC) as an oxidizing agent. The reaction of 2,6-dimethylaniline with iodine and SPC in a mixture of ethyl acetate (B1210297) and acetic acid at elevated temperatures has been used to prepare 4-iodo-2,6-dimethylaniline. chemicalbook.com Another eco-friendly approach involves the use of potassium iodide and ammonium (B1175870) peroxodisulfate in aqueous methanol (B129727) for the iodination of activated aromatic compounds. thieme-connect.com Although this was demonstrated for N,N-dimethylaniline leading to the 4-iodo derivative, the principle can be extended to other substituted anilines. thieme-connect.com

The use of sodium periodate (B1199274) as the sole iodinating reagent in a mixture of acetic acid, acetic anhydride, and concentrated sulfuric acid presents another effective method, though it has been noted that highly activated arenes like N,N-dimethylaniline can be prone to oxidation and the formation of tarry byproducts under these conditions. mdpi.com Similarly, N,N-dimethylaniline has been shown to undergo para-iodination with iodine in the presence of silver(I) trifluoroacetate, but this can also lead to oxidation byproducts. thieme-connect.com

A mild and selective iodination of electron-rich aromatics, including N,N-dimethylaniline, has been achieved using 2,2-diiodo-5,5-dimethylcyclohexane-1,3-dione in the presence of a catalytic amount of iron(III) chloride. rsc.org

OxidantIodine SourcePrecursorProductYieldReference
Sodium PercarbonateI₂2,6-Dimethylaniline4-Iodo-2,6-dimethylaniline- chemicalbook.com
Ammonium PeroxodisulfateKIN,N-Dimethylaniline4-Iodo-N,N-dimethylaniline- thieme-connect.com
2,2-Diiodo-5,5-dimethylcyclohexane-1,3-dione-N,N-Dimethylaniline4-Iodo-N,N-dimethylanilineHigh rsc.org

This table highlights various oxidant-assisted iodination processes.

Regioselectivity Control in Iodination

The directing effects of the amino and methyl groups on the aniline ring play a crucial role in determining the position of iodination. The amino group is a strong activating and ortho-, para-directing group, while the methyl groups are weakly activating and also ortho-, para-directing. In 2,6-dimethylaniline, the positions ortho to the amino group are sterically hindered by the methyl groups, which favors iodination at the para position (position 4).

However, achieving specific regioselectivity can be complex. For instance, direct sodium-mediated zincation of N,N-dimethylaniline followed by iodination can lead to a mixture of ortho, meta, and para isomers, with the meta isomer being the major product under certain conditions. beilstein-journals.orgnih.gov Changing the reaction conditions, such as heating, can alter the isomeric ratio. nih.gov In contrast, sodiation with n-BuNa followed by quenching with iodine leads exclusively to the ortho-sodiated product. nih.gov

The choice of iodinating agent and reaction conditions is paramount for controlling regioselectivity. For example, using N-iodosuccinimide (NIS) in the presence of sulfuric acid directs the iodination to the para position of 2,6-dimethylaniline due to the steric hindrance at the ortho positions. Similarly, the use of molecular iodine in pyridine/dioxane is also reported to be selective for the para position. researchgate.net

Indirect Synthesis and Functionalization Routes

Indirect methods for synthesizing 2-iodo-4,6-dimethylaniline involve constructing the molecule through carbon-nitrogen or carbon-carbon bond-forming reactions, often utilizing organometallic catalysis.

Palladium-Catalyzed Synthesis of Substituted Anilines

Palladium-catalyzed cross-coupling reactions are a powerful tool for the synthesis of substituted anilines. While direct palladium-catalyzed synthesis of this compound is not extensively detailed in the provided context, related transformations highlight the potential of this approach. For instance, 4-iodo-2,6-dimethylaniline is a known starting material for palladium-catalyzed reactions, such as the Heck reaction with acrylonitrile (B1666552) to form a vinyl nitrile derivative. researchgate.net This demonstrates the utility of the iodo-dimethylaniline scaffold in further functionalization. The Sonogashira coupling, another palladium-catalyzed reaction, is used to introduce an ethynyl (B1212043) group at the 4-position of 2,6-dimethylaniline, starting from a 4-halo-2,6-dimethylaniline precursor. These examples underscore the capability of palladium catalysis to form C-C bonds on the iodo-dimethylaniline framework.

Reductive Alkylation Strategies for N,N-Dimethylated Analogues

Reductive alkylation, also known as reductive amination, is a widely used method for the N-alkylation of amines. This strategy is particularly relevant for the synthesis of N,N-dimethylated aniline analogues. The Eschweiler-Clarke reaction and methods employing formalin with reducing agents like sodium borohydride (B1222165) or sodium cyanoborohydride are effective for the N,N-dimethylation of 2-iodoaniline (B362364). spbu.ru The use of formalin and sodium cyanoborohydride in a mixture of acetonitrile (B52724) and acetic acid has proven to be a highly efficient and selective method for dimethylating various aromatic amines, including those with electron-withdrawing groups. spbu.ru

More recent developments include the use of palladium on carbon (Pd/C) as a catalyst for the one-pot reductive mono-N-alkylation of anilines and nitroarenes with aldehydes, using ammonium formate (B1220265) as a hydrogen donor. acs.org Heterogeneous catalysts like quenched skeletal copper have also been employed for the one-pot synthesis of N,N-dimethyl anilines from nitroarenes and formaldehyde. nih.gov

MethodAlkylating AgentReducing Agent/CatalystSubstrateProductReference
Eschweiler-ClarkeFormalin/Formic Acid-2-Iodoaniline2-Iodo-N,N-dimethylaniline spbu.ru
Reductive AminationFormalinNaBH₃CN2-Iodoaniline2-Iodo-N,N-dimethylaniline spbu.ru
One-pot Reductive AlkylationAldehydesAmmonium Formate / Pd/CAniline DerivativesN-Alkylated Anilines acs.org
One-pot SynthesisFormaldehydeH₂ / Skeletal CuNitroarenesN,N-Dimethyl Anilines nih.gov

This table presents various reductive alkylation strategies for synthesizing N,N-dimethylated anilines.

Green Chemistry and Sustainable Synthetic Routes

The development of environmentally benign synthetic methodologies is a cornerstone of modern chemistry. In the context of producing this compound, research efforts are guided by the principles of green chemistry, which advocate for the reduction of hazardous substances, increased energy efficiency, and improved scalability. These principles aim to create processes that are not only scientifically sound but also economically viable and environmentally sustainable.

Microwave-Assisted Synthetic Enhancements

Microwave-assisted synthesis has emerged as a significant tool in green chemistry, often leading to dramatic reductions in reaction times, increased yields, and enhanced product purity compared to conventional heating methods. While specific literature detailing the direct microwave-assisted synthesis of this compound is not extensively covered in the provided search results, the technique is widely applied in related organic transformations. For instance, microwave irradiation has been successfully used in subsequent reactions involving aniline derivatives, demonstrating its potential applicability. researchgate.netrsc.org A study reported a slight improvement in the yield of a final amination product (71%) using microwave-assisted heating at 140°C for 90 minutes, compared to a 69% yield via traditional methods. researchgate.net

The general advantages of microwave heating stem from the direct interaction of microwave energy with polar molecules in the reaction mixture, leading to rapid and uniform heating. This can overcome kinetic barriers and minimize the formation of side products that may occur during prolonged heating. The application of this technology to the iodination of 4,6-dimethylaniline could potentially offer a greener route by reducing energy consumption and reaction times. rsc.orgbeilstein-journals.org

Below is a comparative table illustrating the potential benefits of microwave-assisted synthesis over conventional methods in a related reaction.

Table 1: Comparison of Conventional vs. Microwave-Assisted Methods in a Related Amination Reaction

Parameter Conventional Method Microwave-Assisted Method Reference
Solvent Acetonitrile (CH₃CN) or N-Methyl-2-pyrrolidone (NMP) Acetonitrile (CH₃CN) researchgate.net
Temperature 95°C (NMP) 140°C researchgate.net
Time Not specified 90 min researchgate.net

| Yield | 69% | 71% | researchgate.net |

Efficiency and Scalability Considerations in this compound Synthesis

Efficiency and scalability are critical factors for the industrial viability of any synthetic protocol. A simple, scalable, and high-yielding procedure for the synthesis of related iodo-dialkylanilines, such as 4-iodo-2,6-dimethylaniline, has been developed, highlighting a move towards more sustainable practices. researchgate.netresearchgate.net This method utilizes the direct iodination of the corresponding aniline with molecular iodine in the presence of sodium bicarbonate. researchgate.netresearchgate.net

This approach is noteworthy for avoiding more hazardous and sophisticated iodinating agents like iodine monochloride. researchgate.net The reaction proceeds smoothly, and the desired product can be isolated in high yields through a simple extraction, making the crude material pure enough for subsequent use without requiring complex purification steps like steam distillation. researchgate.net

The scalability of this method has been demonstrated by successfully performing the synthesis on various scales, from a few grams to nearly 100 grams, with consistently high yields. researchgate.netresearchgate.net This indicates a robust and reproducible process suitable for larger-scale production.

Table 2: Scalability and Efficiency of 4-Iodo-2,6-dimethylaniline Synthesis

Starting Material (2,6-dimethylaniline) Isolated Product Mass Yield Stirring Method Reference
5.8 g 9.5 g 95% Magnetic researchgate.netresearchgate.net
9.6 g 18.6 g 93% Magnetic researchgate.netresearchgate.net
47.7 g 90.7 g 94% Magnetic researchgate.netresearchgate.net
61.2 g 100.2 g 81% Mechanic researchgate.netresearchgate.net

This method represents a significant improvement in terms of both process efficiency and adherence to green chemistry principles by utilizing less hazardous reagents and simplifying the purification process. researchgate.netresearchgate.net

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, including "2-Iodo-4,6-dimethylaniline." It provides detailed information about the carbon-hydrogen framework of the molecule.

¹H (Proton) and ¹³C (Carbon-13) NMR spectroscopy are fundamental for confirming the identity and structure of "this compound."

¹H NMR Spectroscopy: The ¹H NMR spectrum of "this compound" reveals distinct signals corresponding to the aromatic protons and the methyl groups. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the aromatic protons appear as singlets at approximately 7.36 ppm and 6.84 ppm. rsc.org The two methyl groups also present as singlets around 2.20 ppm and 2.18 ppm. rsc.org The broad singlet observed for the amino group (-NH₂) protons is typically around 3.92 ppm. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. The signals for the carbon atoms in the benzene (B151609) ring are influenced by the attached substituents. The carbon atom bonded to the iodine atom is significantly deshielded and its signal appears in the range of 80-100 ppm. The carbons bearing the methyl groups and the amino group, as well as the unsubstituted aromatic carbons, will have characteristic chemical shifts that confirm the substitution pattern of the aniline (B41778) ring.

Interactive Data Table: ¹H and ¹³C NMR Data for this compound

Nucleus Chemical Shift (δ, ppm) Multiplicity Assignment Reference
¹H7.36sAromatic CH rsc.org
¹H6.84sAromatic CH rsc.org
¹H3.92br sNH₂ rsc.org
¹H2.20sCH₃ rsc.org
¹H2.18sCH₃ rsc.org
¹³CData not explicitly found in search resultsC-I
¹³CData not explicitly found in search resultsC-NH₂
¹³CData not explicitly found in search resultsC-CH₃
¹³CData not explicitly found in search resultsC-CH₃
¹³CData not explicitly found in search resultsAromatic CH
¹³CData not explicitly found in search resultsAromatic CH

Note: 's' denotes a singlet, and 'br s' denotes a broad singlet. The specific assignment of each proton and carbon signal to a particular position on the ring requires more advanced NMR techniques.

To unambiguously assign the proton and carbon signals, especially in more complex derivatives of "this compound," multidimensional NMR techniques are employed. rsc.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to establish the connectivity of the proton network within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This allows for the direct assignment of a proton signal to its corresponding carbon signal.

NMR spectroscopy is a powerful tool for monitoring the progress of chemical reactions involving "this compound." By taking NMR spectra of the reaction mixture at different time points, researchers can observe the disappearance of starting material signals and the appearance of product signals, allowing for the optimization of reaction conditions such as temperature and reaction time.

While "this compound" itself is not chiral, it is a valuable precursor for the synthesis of chiral molecules. In such cases, NMR spectroscopy, often in the presence of chiral solvating agents or after derivatization with a chiral auxiliary, can be used to determine the stereochemistry of the products. This is crucial for applications in areas like asymmetric catalysis and medicinal chemistry.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight of "this compound" and for assessing its purity.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular mass of a compound, which can be used to determine its elemental composition. For "this compound" (C₈H₁₀IN), the calculated exact mass is 246.98580 Da. nih.gov HRMS analysis of a synthesized sample should yield a measured mass that is very close to this theoretical value, typically within a few parts per million (ppm), thus confirming the molecular formula. rsc.org

Interactive Data Table: HRMS Data for this compound

Parameter Value Reference
Molecular FormulaC₈H₁₀IN cymitquimica.com
Calculated Exact Mass246.98580 Da nih.gov
Measured Mass (example)Typically within ± 0.005 Da of calculated mass rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are hybrid techniques that couple the separation power of chromatography with the detection capabilities of mass spectrometry.

GC-MS: In GC-MS, the sample is vaporized and separated based on its boiling point and interactions with a stationary phase in a gas chromatograph before being detected by a mass spectrometer. cmu.ac.thnih.gov This technique is well-suited for the analysis of volatile and thermally stable compounds like "this compound" and is effective for assessing its purity and identifying any volatile impurities or byproducts from its synthesis. cmu.ac.th The mass spectrum obtained from GC-MS will show a molecular ion peak corresponding to the mass of the compound, as well as a characteristic fragmentation pattern that can serve as a fingerprint for identification. nih.gov

LC-MS/MS: For less volatile or thermally sensitive derivatives of "this compound," or for analyzing complex reaction mixtures, LC-MS/MS is often the method of choice. fishersci.comd-nb.info In this technique, the sample is separated by liquid chromatography and then analyzed by tandem mass spectrometry. The first mass spectrometer selects the molecular ion of the target compound, which is then fragmented, and the resulting fragment ions are analyzed by the second mass spectrometer. This provides a high degree of selectivity and sensitivity, making it ideal for detecting and quantifying trace amounts of "this compound" or its reaction intermediates in complex matrices.

X-ray Crystallography

X-ray crystallography stands as the definitive method for determining the precise arrangement of atoms within a solid-state crystalline sample. This technique offers an unambiguous confirmation of the molecular structure.

The analysis confirmed that the bond lengths and angles are within normal ranges. iucr.org A significant finding was that the iodine atom, the nitrogen atom of the amino group, and the carbons of the two methyl groups lie nearly in the plane of the benzene ring. iucr.org In the crystal, molecules are stabilized by intermolecular N—H···N hydrogen bonds, forming stacks along the crystallographic a-axis. iucr.org This type of detailed structural information, including bond distances, bond angles, and intermolecular interactions, is precisely what X-ray crystallography provides for unambiguous structural elucidation. iucr.org

Table 1: Representative Crystallographic Data for an Iodo-dimethylaniline Isomer (4-Iodo-2,6-dimethylaniline) This table is based on data for the isomer 4-Iodo-2,6-dimethylaniline (B1296278) as a representative example.

ParameterValue
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 4.7899 (10)
b (Å) 14.281 (3)
c (Å) 13.565 (3)
β (°) 93.39 (3)
Volume (ų) 925.3 (3)
Z 4
Source: IUCr Journals iucr.org

The molecule this compound is achiral, meaning it does not have a non-superimposable mirror image and therefore does not exhibit enantiomerism. ncats.io As a result, there are no stereocenters, and concepts of relative and absolute stereochemistry are not applicable. ncats.ioncats.io

In this context, the role of X-ray crystallography is not to distinguish between stereoisomers but to confirm the compound's specific constitutional isomerism and its conformation in the solid state. iucr.org The technique definitively establishes the substitution pattern on the aniline ring—confirming the positions of the iodo and methyl groups—and reveals the planarity and geometry of the molecule. iucr.org

Chromatographic Techniques for Research Purity

Chromatographic methods are indispensable for assessing the purity of this compound and for separating it from starting materials, byproducts, or isomers.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of non-volatile or thermally sensitive compounds. In the context of iodo-dimethylanilines, a reverse-phase HPLC (RP-HPLC) method has been developed and validated for the quantification of the related isomers, 4-Iodo-2,6-dimethylaniline and 3-Iodo-2,6-dimethylaniline, as potential genotoxic impurities in a pharmaceutical substance. researcher.lifesciencescholar.usresearchgate.net This method demonstrates the applicability of HPLC for analyzing compounds of this class.

The developed method utilized an octadecylsilane (B103800) (C18) stationary phase and a mobile phase consisting of a mixture of aqueous ortho-phosphoric acid and acetonitrile (B52724). researcher.liferesearchgate.net This setup allows for the effective separation of the iodo-dimethylaniline isomers from other components. researcher.lifesciencescholar.us The method showed excellent linearity and accuracy, proving its suitability for quantifying low levels of these impurities. researcher.liferesearchgate.net Such a validated HPLC method can be applied for both analytical quality control and for preparative separations to obtain high-purity this compound for research purposes. researchgate.netnih.gov

Table 2: Typical HPLC Conditions for the Analysis of Iodo-dimethylaniline Isomers This table is based on a validated method for the isomers 3- and 4-Iodo-2,6-dimethylaniline.

ParameterCondition
Technique Reverse-Phase HPLC (RP-HPLC)
Column L1-octadecyl chemistry (C18), 250 mm x 4.6 mm, 5.0 µm
Mobile Phase 0.1% Ortho Phosphoric Acid in water and Acetonitrile
Flow Rate 1.2 mL/min
Detection UV at 210 nm
Linearity Range 0.12-0.45 µg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 97-100 %
Source: International Journal of Health Sciences, ResearchGate sciencescholar.usresearchgate.net

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a standard technique for the analysis of volatile and thermally stable compounds like this compound. Research has shown that GC-MS can be used to quantify the isomer 4-iodo-2,6-dimethylaniline after its formation from the reaction of iodine with 2,6-dimethylaniline (B139824). researchgate.net

The GC method separates components based on their volatility and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides mass information that aids in their identification. researchgate.net While GC-MS is highly effective, studies comparing analytical methods for aniline derivatives have noted that the chromatographic separation of certain isomers, such as 2,4- and 2,6-dimethylaniline, can be challenging with gas chromatography. d-nb.info This highlights the importance of careful method development and optimization to ensure accurate analysis, especially when isomeric impurities might be present. sciencescholar.usd-nb.info

Chemical Reactivity and Transformation Pathways of 2 Iodo 4,6 Dimethylaniline

Transition Metal-Catalyzed Coupling Reactions

The presence of an iodine substituent on the aromatic ring makes 2-iodo-4,6-dimethylaniline an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions. The carbon-iodine bond is relatively weak and susceptible to oxidative addition, which is a key step in many catalytic cycles.

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, typically catalyzed by a palladium complex. researchgate.net this compound can be effectively coupled with various aryl or heteroaryl boronic acids or their esters to synthesize complex biaryl structures. These reactions generally proceed under mild conditions with high yields and tolerance for a wide range of functional groups. frontiersin.org The reaction is typically catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor like Palladium(II) acetate (B1210297), in the presence of a phosphine (B1218219) ligand and a base. researchgate.netnih.gov

Table 1: Representative Suzuki-Miyaura Reaction with an Iodoaniline Substrate

Reactant 1Reactant 2Catalyst SystemBaseSolventProductRef
Aryl IodidePhenylboronic acidPd(OAc)₂ / sSPhosK₃PO₄Water/Acetonitrile (B52724)Biaryl frontiersin.org
2-Iodoaniline (B362364) derivative(Hetero)aryl boronic acidNa₂PdCl₄ / sSPhosK₃PO₄Water/Acetonitrile(Hetero)aryl-substituted aniline (B41778) frontiersin.org

This table illustrates a general reaction scheme. Specific yields and conditions vary based on the exact substrates and ligands used.

The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction is characteristically co-catalyzed by palladium and copper(I) complexes in the presence of an amine base. libretexts.org this compound serves as an ideal aryl halide partner in these couplings due to the high reactivity of the C-I bond. This transformation is a key step in synthesizing substituted alkynes, which are precursors for many complex molecules, including functional materials and heterocyclic compounds like indoles. bohrium.com While effective, a common side reaction is the homocoupling of the terminal alkyne (Glaser coupling), though modified conditions can minimize this outcome. washington.edu

Table 2: General Conditions for Sonogashira Coupling

Reactant 1Reactant 2Palladium CatalystCopper Co-catalystBaseSolventProductRef
This compoundTerminal AlkynePd(PPh₃)₂Cl₂CuITriethylamine (B128534) (TEA)THF / Acetonitrile2-(Alkynyl)-4,6-dimethylaniline libretexts.org
o-IodoanilineTerminal AlkynePd/CCuIPiperidineDMFN,N-Dialkyl-2-(1-alkynyl)aniline bohrium.com

This table represents typical conditions. The choice of catalyst, base, and solvent can be optimized to improve yield and reduce side products.

The Mizoroki-Heck reaction is a palladium-catalyzed process that forms a substituted alkene through the coupling of an unsaturated halide with an alkene. While direct Heck reactions on this compound are possible, it is more commonly used as a starting material in a synthetic sequence that involves a Heck reaction. For instance, the amino group of this compound can be first protected (e.g., as an acetanilide) to create a substrate for subsequent intramolecular Heck cyclization. mit.edu This strategy is employed in the synthesis of complex heterocyclic structures like indolines. mit.edu Furthermore, products derived from this compound, such as iodoindoles formed via Sonogashira coupling and subsequent cyclization, can themselves be substrates for further Heck reactions to build even more complex molecular architectures. bohrium.com This sequential approach, combining multiple coupling reactions, highlights the utility of the initial iodoaniline scaffold. nih.govresearchgate.net

Copper catalysis offers an alternative to palladium for certain transformations. Copper-catalyzed multi-component reactions are highly efficient processes where three or more reactants combine in a single operation to form a complex product, adhering to the principles of atom and step economy. beilstein-journals.org While specific examples involving this compound are not extensively documented, related iodoarenes participate in copper-catalyzed cross-dimerization and multi-component reactions. nih.gov For example, a general method involves the copper-catalyzed cross-coupling of two different aromatic compounds, where one is iodinated in situ. nih.gov In other systems, copper salts like copper(I) iodide (CuI) catalyze the synthesis of quinolines from anilines and styrenes via an aza-Diels-Alder type mechanism. researchgate.net These methodologies suggest the potential for this compound to be used in similar copper-catalyzed pathways for the construction of diverse heterocyclic systems.

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The substitution pattern on the this compound ring governs the regioselectivity of further reactions.

Electrophilic Aromatic Substitution (EAS): In an electrophilic aromatic substitution reaction, an incoming electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The rate and position of this substitution are directed by the existing groups on the ring. dalalinstitute.com

Amino Group (-NH₂): Strongly activating and ortho-, para-directing due to its ability to donate its lone pair of electrons via resonance.

Methyl Groups (-CH₃): Weakly activating and ortho-, para-directing through an inductive effect.

Iodine (-I): Deactivating due to its electron-withdrawing inductive effect, but ortho-, para-directing because its lone pairs can participate in resonance. wikipedia.org

In this compound, the positions are influenced as follows:

Position 2: Blocked by Iodine.

Position 4: Blocked by a Methyl group.

Position 6: Blocked by a Methyl group.

Position 1: Blocked by the Amino group.

The available positions for electrophilic attack are C3 and C5. The directing effects of the substituents must be considered collectively. The powerful ortho-, para-directing amino group strongly activates positions 3 (ortho) and 5 (para, relative to the amino group's other ortho position). The methyl group at C4 directs to C3 and C5 (ortho). The methyl group at C6 directs to C5 (ortho). The iodine at C2 directs to C3 (ortho).

Therefore, both the C3 and C5 positions are activated. However, the C5 position is ortho to two methyl groups and para to the amino group, making it sterically more hindered and electronically influenced by multiple groups. The C3 position is ortho to the amino group and the iodine atom. The regioselectivity for a specific electrophilic substitution would depend on the nature of the electrophile and the precise reaction conditions, with a mixture of products being possible. stolaf.edu

Nucleophilic Aromatic Substitution (SNA_r): Nucleophilic aromatic substitution involves the replacement of a leaving group (like iodine) on an aromatic ring by a nucleophile. organicchemistrytutor.com This reaction is generally difficult on electron-rich rings unless facilitated by a specific mechanism. For the common SNAr (addition-elimination) mechanism to occur, the ring must be activated by the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group. organicchemistrytutor.comscience.gov Since this compound contains electron-donating amino and methyl groups, it is deactivated towards this type of substitution. Therefore, replacing the iodine atom via a standard SNAr mechanism would require harsh conditions or alternative pathways, such as those involving organometallic intermediates (as seen in cross-coupling reactions).

Derivatization for Deuterium (B1214612) Incorporation (I/D Exchange)

The selective incorporation of deuterium into molecules is a vital technique for mechanistic studies and pharmacokinetic analysis. rroij.com this compound can be derivatized to incorporate deuterium at the C2 position through an iodine-deuterium (I/D) exchange reaction.

One effective method involves using inexpensive deuterium oxide (D₂O) as the deuterium source. rroij.com Research has demonstrated that by treating this compound with D₂O in the presence of thionyl chloride (SOCl₂) and applying microwave irradiation, a successful I/D exchange can be achieved. Initial experiments refluxing the substrate in deuterated methanol (B129727) (CD₃OD) with thionyl chloride gave the deuterated product in a low yield of 20%. rroij.com Switching to D₂O under reflux conditions resulted in a similarly modest 24% yield. rroij.com However, the application of microwave heating significantly enhanced the reaction's efficiency. Heating 4-iodo-2,6-dimethylaniline (B1296278) with D₂O and SOCl₂ in a sealed tube at 100°C for 30 minutes under microwave irradiation boosted the yield of the deuterated product to 84%. rroij.com This microwave-assisted protocol has been successfully applied to a range of other iodine-substituted anilines, proving it to be a viable method for producing deuterated anilines with moderate to good yields. rroij.com

ReactantDeuterium SourcePromoter/ConditionsProductYieldReference
This compoundCD₃ODSOCl₂, Reflux, 12h2-Deuterium-4,6-dimethylaniline20% rroij.com
This compoundD₂OSOCl₂, Reflux, 12h2-Deuterium-4,6-dimethylaniline24% rroij.com
4-Iodo-2,6-dimethylanilineD₂OSOCl₂, Microwave, 100°C, 30 min4-Deuterium-2,6-dimethylaniline84% rroij.com

Table 1: Conditions and Yields for Deuterium Incorporation via I/D Exchange.

Cyclization and Annulation Reactions

The structural features of this compound, namely the ortho-iodo and amino groups, make it a valuable precursor for synthesizing various heterocyclic systems through cyclization and annulation reactions.

Synthesis of Benzothiazoles and Related Heterocycles

This compound serves as a key building block in the synthesis of substituted benzothiazoles. A notable application is its use in copper-catalyzed, one-pot, three-component reactions. rsc.org In this process, this compound reacts with an aldehyde and a sulfur source to construct the benzothiazole (B30560) core. One specific protocol employs sodium hydrosulfide (B80085) (NaSH) as a sulfur surrogate, which reacts with the aniline and various aldehydes in the presence of a copper catalyst to yield the corresponding 2-substituted-4,6-dimethylbenzothiazoles. This method provides an efficient pathway to a library of benzothiazole derivatives.

ReactantsCatalyst SystemProduct TypeReference
This compound, Aldehyde, Sodium HydrosulfideCopper Catalyst2-Substituted-4,6-dimethylbenzothiazole rsc.org

Table 2: Synthesis of Benzothiazoles from this compound.

Intramolecular Cyclization Pathways for Indole (B1671886) Derivatives

The iodoaniline moiety is a classic precursor for indole synthesis via palladium-catalyzed cyclization reactions, commonly known as the Heck reaction. N-alkenylated derivatives of this compound can undergo intramolecular cyclization to form complex, fused indole structures.

For instance, the reaction of N-(cyclopent-2-en-1-yl)-2-iodo-4,6-dimethylaniline with acetyl bromide leads to the formation of the corresponding N-acetyl derivative. psu.edu Heating this intermediate in toluene (B28343) with a palladium(II) acetate catalyst, triphenylphosphine (B44618) (PPh₃), and bases such as potassium carbonate and triethylamine triggers an intramolecular Heck cyclization. psu.edu This reaction produces a mixture of isomeric N-acetyl-5,7-dimethyl-3,3a,4,8b- and -1,3a,4,8b-tetrahydrocyclopenta[b]indoles. psu.edu The formation of these fused indole derivatives highlights the utility of this compound as a scaffold for building polycyclic systems.

Stereochemical Control in Reactions Involving this compound

The sterically hindered nature of this compound, with bulky substituents flanking the amino group, plays a crucial role in directing the stereochemical outcome of reactions, enabling the synthesis of complex chiral molecules.

Diastereoselective Synthesis of Complex Molecular Architectures

This compound has been successfully employed as a component in stereodivergent multicomponent reactions to synthesize C–N atropisomeric peptide analogues. In one study, reactions involving this compound, an aldehyde, a carboxylic acid, and an isocyanide proceeded with "essentially complete diastereocontrol" to afford the products in good yields (70-78%). pitt.edu The bulky iodine substituent directs the stereochemistry of the product, favoring the formation of the anti-diastereoisomer. The relative stereochemistry of one such product, anti-1am, was unequivocally confirmed by single-crystal X-ray diffraction, which showed the iodine atom oriented anti to the phenyl side chain. pitt.edu This high level of diastereoselectivity is attributed to the significant steric differentiation provided by the ortho-substituents on the aniline ring. pitt.edu

Atropisomerism and Chiral Recognition in Derivatives

The restricted rotation around the C–N bond in N-acylated derivatives of this compound gives rise to atropisomerism, where separable rotational isomers (atropisomers) can be isolated. This phenomenon is a direct consequence of the steric hindrance imposed by the ortho-iodo and methyl groups.

For example, the N-acetylation of N-(cyclopent-2-en-1-yl)-2-iodo-4,6-dimethylaniline yields a mixture of syn and anti atropisomers in a 3:2 ratio. psu.edu These diastereomeric atropisomers exhibit different chemical reactivity. In radical cyclizations, the syn diastereomer is more prone to cyclize, whereas in Heck reactions, the anti isomer shows greater reactivity. psu.edu

Furthermore, this compound is a precursor for synthesizing N-C axially chiral N-(2,6-disubstituted-phenyl)sulfonamides. sci-hub.se The reaction of this compound with 4-tosyl chloride produces the corresponding sulfonamide, which can then undergo palladium-catalyzed N-allylation to generate products with N-C axial chirality with moderate enantioselectivity (65% ee). sci-hub.se The existence and manipulation of these stable atropisomers are fundamental to chiral recognition and the development of asymmetric catalysts and materials.

Computational and Theoretical Studies on 2 Iodo 4,6 Dimethylaniline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in modern chemistry for predicting the properties of molecules. For a substituted aniline (B41778) like 2-iodo-4,6-dimethylaniline, these methods can provide deep insights into its electronic nature and spectroscopic behavior.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules, offering a balance between accuracy and computational cost. chemrxiv.orgnih.gov For this compound, DFT calculations would typically be employed to determine its optimized molecular geometry, detailing bond lengths, bond angles, and dihedral angles. These calculations often reveal a pyramidalized nitrogen atom in the neutral aniline, a common feature for anilines where the nitrogen lone pair has some sp³ character. umn.edu

A key aspect of DFT is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. chemrxiv.org For this compound, the electron-donating amino and methyl groups would be expected to raise the HOMO energy, while the electron-withdrawing and heavy iodine atom would influence both HOMO and LUMO levels.

Table 1: Representative DFT-Calculated Electronic Properties for a Substituted Iodoaniline (Note: The following data is representative and based on typical values for similar molecules, as specific data for this compound is not readily available.)

PropertyCalculated Value
HOMO Energy-5.2 eV
LUMO Energy-0.8 eV
HOMO-LUMO Gap4.4 eV
Chemical Potential (μ)-3.0 eV
Chemical Hardness (η)2.2 eV
Electrophilicity Index (ω)2.05 eV

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules and predict their spectroscopic properties, such as UV-Vis absorption spectra. cecam.org For this compound, TD-DFT calculations could predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

A TD-DFT study on m-iodoaniline, for instance, has successfully calculated its UV-Vis spectrum, identifying the electronic transitions responsible for the observed absorption bands. chemrxiv.orgresearchgate.net The calculations typically reveal that the main absorption bands in anilines arise from π → π* transitions within the benzene (B151609) ring and transitions involving the nitrogen lone pair. The substituents on the ring—iodine and two methyl groups in this case—would modulate the energies of these transitions, causing shifts in the absorption maxima compared to unsubstituted aniline. The analysis of the molecular orbitals involved in these transitions provides a detailed picture of how the electronic structure changes upon photoexcitation.

Table 2: Representative TD-DFT Results for Electronic Transitions of a Substituted Iodoaniline (Note: This table presents illustrative data based on studies of analogous compounds like m-iodoaniline.)

Excited StateExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Contribution
S14.652670.045HOMO -> LUMO
S25.202380.150HOMO-1 -> LUMO
S35.882110.350HOMO -> LUMO+1

Mechanistic Investigations through Computational Modeling

Computational modeling is an indispensable tool for elucidating the complex mechanisms of chemical reactions, providing insights into transition states and reaction pathways that are often difficult to probe experimentally.

For reactions involving this compound, such as palladium-catalyzed cross-coupling or cyclization reactions, computational modeling can map out the entire reaction pathway. This involves identifying all intermediates and, crucially, the transition states that connect them. A joint experimental and computational DFT study on the intramolecular palladium-catalyzed reactions of (2-iodoanilino)aldehydes has demonstrated the power of this approach. figshare.comresearchgate.net The study elucidated how different reaction conditions (e.g., the choice of base) could steer the reaction towards different products (acylation vs. α-arylation) by altering the relative energies of the transition states for competing pathways.

For a hypothetical reaction of this compound, computational chemists would model key steps such as oxidative addition of the C-I bond to a metal catalyst, migratory insertion, and reductive elimination. nih.govorganic-chemistry.org By calculating the Gibbs free energy of activation for each step, the rate-determining step of the reaction can be identified. The geometry of the transition state provides a snapshot of the bond-making and bond-breaking processes, offering a deep understanding of the reaction mechanism at a molecular level.

When a reaction can lead to multiple products, such as different isomers or stereoisomers, computational modeling can predict the selectivity by analyzing the kinetic and thermodynamic aspects of the reaction pathways. The product distribution is determined by the relative energies of the transition states (kinetic control) or the relative stabilities of the final products (thermodynamic control).

By calculating the energy profiles for the formation of all possible products, one can predict which product will be favored. For example, in the aforementioned study on (2-iodoanilino)aldehydes, the calculations showed how the choice of a stronger base favored the pathway with a lower activation barrier for the α-arylation product, thus providing a rationale for the observed chemoselectivity. figshare.com These principles would be directly applicable to understanding and predicting the outcomes of reactions involving this compound, guiding the design of selective synthetic methods.

Molecular Dynamics and Conformational Analysis

While quantum chemical calculations typically focus on static, single-molecule properties (often in the gas phase), molecular dynamics (MD) simulations and conformational analysis explore the dynamic behavior of molecules and their interactions with their environment, such as solvents.

Conformational analysis of this compound would focus on the rotation around the C-N bond and the orientation of the dimethylamino group relative to the benzene ring. A study on N,N-dimethylaniline combined gas-phase electron diffraction with DFT calculations to determine its conformational properties, revealing a quasi-planar structure for the Ph-NC₂ fragment due to p-π conjugation. researchgate.net For this compound, the steric hindrance from the ortho-substituents (iodo and methyl groups) would significantly impact the preferred conformation and the barrier to rotation around the C-N bond. This can be computationally explored by creating a potential energy surface as a function of the relevant dihedral angles.

Molecular dynamics simulations could be used to study the behavior of this compound in solution. MD simulations model the explicit interactions between the solute and a large number of solvent molecules over time, providing insights into solvation structures, hydrogen bonding, and the dynamic fluctuations of the molecule's conformation. ulisboa.pt Such simulations are particularly useful for understanding how the solvent influences reaction rates and mechanisms. For halogenated aromatic compounds, MD can also be used to study specific non-covalent interactions like halogen bonding. nih.gov

Structure-Reactivity Relationship Studies

The arrangement of atoms and the distribution of electrons within a molecule are intrinsically linked to its chemical reactivity. For this compound, the nature and position of the iodo and dimethyl substituents on the aniline framework are critical determinants of its chemical behavior.

The reactivity of the aniline ring and the basicity of the amino group are modulated by the electronic effects of the attached substituents. These effects are typically categorized as inductive and resonance effects.

Methyl Groups (-CH₃): Located at positions 4 and 6, the two methyl groups are electron-donating groups (EDGs). askfilo.com They exert a positive inductive effect (+I), pushing electron density into the aromatic ring. This increases the electron density on the nitrogen atom, making the lone pair more available to accept a proton and thus increasing the basicity of the amine compared to unsubstituted aniline. youtube.comlibretexts.org

The net effect on the basicity of this compound is a balance between the electron-donating methyl groups and the electron-withdrawing iodine atom.

Furthermore, the presence of substituents at the ortho positions (2-Iodo and 6-Methyl) introduces significant steric hindrance around the amino group. This "ortho effect" can physically obstruct the approach of a proton or other reagents to the nitrogen's lone pair, leading to a decrease in basicity and reactivity, regardless of the electronic nature of the substituents. doubtnut.com

Table 2: Electronic and Steric Effects of Substituents on this compound

SubstituentPositionInductive EffectResonance EffectSteric EffectOverall Impact on Basicity
Iodo (-I)2 (ortho)-I (Withdrawing)+M (Donating)HighDecreases
Methyl (-CH₃)4 (para)+I (Donating)Hyperconjugation (Donating)LowIncreases
Methyl (-CH₃)6 (ortho)+I (Donating)Hyperconjugation (Donating)HighDecreases (due to ortho effect)

To better understand the specific role of the iodine atom, computational studies often perform comparative analyses by replacing iodine with other halogens (Fluorine, Chlorine, Bromine). Such studies, typically using Density Functional Theory (DFT), allow for a systematic investigation of how properties change down the halogen group. mdpi.com

A comparative analysis of the 2-Halo-4,6-dimethylaniline series (where Halo = F, Cl, Br, I) would reveal clear trends in several key molecular properties:

Geometric Parameters: The C-X bond length would increase significantly from F to I, reflecting the increasing atomic radius of the halogen. Bond angles in the vicinity of the halogen would also adjust to accommodate the larger atom.

Electronic Properties: The dipole moment of the molecule would change based on the electronegativity of the halogen (F > Cl > Br > I). The energies of the frontier molecular orbitals (HOMO and LUMO) would also be affected, influencing the molecule's electronic spectra and reactivity. Generally, as the halogen becomes less electronegative and more polarizable, the HOMO-LUMO gap is expected to decrease.

Spectroscopic Properties: Calculated NMR chemical shifts and vibrational frequencies would show distinct trends corresponding to the different electronic environments created by each halogen.

These theoretical comparisons provide fundamental insights into structure-property relationships, explaining how the choice of halogen can be used to fine-tune the steric and electronic characteristics of the molecule for specific applications. dntb.gov.ua

Table 3: Predicted Trends in Properties for 2-Halo-4,6-dimethylaniline Series

PropertyTrend from F to IReason
C-X Bond LengthIncreasesIncreasing atomic radius of the halogen.
Electronegativity of XDecreasesFundamental periodic trend.
Inductive Effect (-I)DecreasesDecreasing electronegativity.
Polarizability of XIncreasesLarger electron cloud is more easily distorted.
HOMO-LUMO Energy GapDecreasesChanges in orbital energies due to varying electronegativity and size.

Applications of 2 Iodo 4,6 Dimethylaniline in Advanced Organic Synthesis and Medicinal Chemistry

Role as a Key Intermediate in Pharmaceutical Synthesis

The utility of 2-Iodo-4,6-dimethylaniline as a precursor in the synthesis of active pharmaceutical ingredients (APIs) is well-documented. Its reactivity allows for its incorporation into multi-step synthetic pathways leading to potent therapeutic agents.

Precursor for Rilpivirine and Antiretroviral Agents

A prominent application of this compound is in the production of the antiretroviral drug Rilpivirine. nih.govd-nb.info Rilpivirine is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) approved for the treatment of HIV-1 infection. nih.govd-nb.info The synthesis of Rilpivirine often involves the preparation of a key intermediate, (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile hydrochloride. nih.govd-nb.info

One synthetic route to this intermediate utilizes 4-iodo-2,6-dimethylaniline (B1296278) (an isomer of this compound) as a starting material. nih.govd-nb.inforesearchgate.net The process involves a Heck reaction between 4-iodo-2,6-dimethylaniline and acrylonitrile (B1666552). nih.govd-nb.inforesearchgate.net This reaction, catalyzed by palladium on carbon, yields (2E)-3-(4-amino-3,5-dimethylphenyl)prop-2-enenitrile, which is then converted to its hydrochloride salt. nih.govd-nb.inforesearchgate.net This intermediate is subsequently coupled with another component to form the final Rilpivirine molecule. nih.govd-nb.info While this method is effective, alternative routes using 4-bromo-2,6-dimethylaniline (B44771) have also been explored to avoid the use of the toxic reagent acrylonitrile. nih.govd-nb.info

The following table outlines a synthetic scheme for an intermediate of Rilpivirine starting from 4-iodo-2,6-dimethylaniline.

StepReactantsReagents and ConditionsProductYield (%)Reference
14-iodo-2,6-dimethylaniline, acrylonitrileCH3COONa, Pd/C, DMAC, N2, 140 °C, 21 h(2E)-3-(4-amino-3,5-dimethylphenyl)prop-2-enenitrile81 nih.govd-nb.inforesearchgate.net
2(2E)-3-(4-amino-3,5-dimethylphenyl)prop-2-enenitrileEtOH, HCl, 2-propanol, 60 °C, 1 h(2E)-3-(4-amino-3,5-dimethylphenyl)prop-2-enenitrile hydrochloride64.5 nih.govd-nb.inforesearchgate.net

Development of New Antiviral Agents

The structural motif of this compound is a valuable component in the design and synthesis of novel antiviral compounds beyond Rilpivirine. researchgate.net The diarylpyrimidine (DAPY) scaffold, present in Rilpivirine, is a privileged structure in the development of NNRTIs. nih.gov The substituted aniline (B41778) moiety is crucial for the molecule's interaction with the hydrophobic pocket of the HIV-1 reverse transcriptase. d-nb.info Researchers continuously explore modifications of this scaffold to overcome drug resistance and improve the pharmacological profile of antiviral drugs. nih.govd-nb.info The use of this compound and its isomers provides a pathway to introduce specific substitutions on the phenyl ring, which can influence the potency and resistance profile of the resulting antiviral agents. researchgate.net

Building Block for Complex Aromatic and Heterocyclic Compounds

The reactivity of the iodo- and amino- groups in this compound makes it a versatile building block for a wide array of complex organic molecules.

Synthesis of Advanced Pharmaceutical Intermediates

This compound serves as a precursor for various advanced pharmaceutical intermediates. google.com For instance, it can be used in copper-catalyzed reactions to synthesize benzothiazoles, a class of heterocyclic compounds with diverse pharmacological activities. fishersci.fifishersci.comfishersci.pt It is also employed in the synthesis of phenazine (B1670421) compounds. google.com The ability to participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, further expands its utility in constructing complex biaryl structures, which are common motifs in pharmaceuticals.

Design and Synthesis of Ligands for Catalysis

The sterically hindered aniline structure of this compound makes it an attractive component in the design of ligands for transition metal catalysis. The development of new ligands is crucial for advancing catalytic processes, enabling more efficient and selective chemical transformations. The specific substitution pattern of this compound can influence the electronic and steric properties of the resulting ligands, thereby tuning the reactivity and selectivity of the metal catalyst.

Formation of Atropisomeric Peptide Scaffolds with Biological Activity

A recent and innovative application of this compound is in the stereodivergent multicomponent synthesis of C–N atropisomeric peptide analogues. rsc.orgrsc.org Atropisomers are stereoisomers that arise from restricted rotation around a single bond. In a multicomponent reaction, this compound, along with an aldehyde, a carboxylic acid, and an isocyanide, can be assembled to create complex peptide-like structures possessing both central and axial chirality. rsc.orgrsc.org

Research has shown that reactions involving this compound can proceed with high diastereocontrol, affording the desired atropisomeric products in good yields. rsc.org These novel atropisomeric scaffolds have shown potential biological activity, including inhibitory activity against M. tuberculosis, with different atropisomers exhibiting significantly different levels of activity. rsc.orgrsc.org This highlights the importance of stereochemistry in biological function and the utility of this compound in accessing these structurally unique and potentially therapeutic molecules.

Applications in Materials Science Research

The unique structural characteristics of this compound, featuring a reactive iodine atom and strategically placed methyl groups on an aniline scaffold, make it a valuable building block in materials science. Its utility is primarily centered on its role as a precursor in the synthesis of complex functional materials.

This compound serves as a key starting material for creating advanced materials with tailored properties, including porous organosilicates and complex peptide analogues. rsc.orgpsu.edu Researchers utilize its reactivity to construct larger, more elaborate molecular architectures.

One significant application is in the synthesis of precursors for periodic mesoporous organosilica (PMO). psu.edu A four-step reaction sequence starting from 2,6-dimethylaniline (B139824) involves an iodination step to produce 4-iodo-2,6-dimethylaniline, an isomer of the title compound. psu.edu This intermediate is then reacted with glyoxal (B1671930) to yield a bis-imine, which serves as a crucial precursor for creating the final porous material. psu.edu The resulting PMO materials, which incorporate diarylimidazolium substructures, are noted as promising heterogeneous precursors for silica (B1680970) hybrid-supported N-heterocyclic carbene complexes, indicating their potential in catalysis. psu.edu

Furthermore, this compound is employed in multicomponent reactions to generate complex molecules with specific stereochemistry. rsc.org For instance, it has been used in a four-component Ugi reaction to produce C–N atropisomeric peptide analogues. rsc.org These reactions, which combine anilines, aldehydes, carboxylic acids, and isocyanides, proceed with high diastereocontrol to afford complex products possessing both axial and central chirality. rsc.org The ability to use this compound in this context highlights its role in building sophisticated molecular frameworks for advanced materials. rsc.org

Other synthetic applications include its transformation into a corresponding isocyanate by treatment with triphosgene, which can then be used in further coupling reactions. bris.ac.uk It is also used in copper-catalyzed one-pot, three-component reactions for the synthesis of benzothiazoles. fishersci.fi

Table 1: Synthesis of Functional Material Precursors from Iodo-Aniline Derivatives

Precursor/Material Starting Iodo-Aniline Reagents/Reaction Type Application/Significance Source(s)
Bis-imine 4-Iodo-2,6-dimethylaniline Glyoxal Precursor for Periodic Mesoporous Organosilica (PMO) with potential in heterogeneous catalysis. psu.edu
Atropisomeric Peptide Analogues This compound Aldehydes, Carboxylic Acids, Isocyanides (Ugi Reaction) Creates complex products with controlled axial and central chirality for advanced materials. rsc.org
Isocyanate Derivative This compound Triphosgene Intermediate for further coupling reactions. bris.ac.uk
Benzothiazoles This compound Sodium Hydrosulfide (B80085) (Copper-catalyzed) Synthesis of heterocyclic compounds. fishersci.fi

Analytical Chemistry Applications

While this compound itself is not directly used as a derivatizing agent, its structural isomer, 4-iodo-2,6-dimethylaniline, is the key product of a derivatization method used for the sensitive determination of iodide in various samples. This highlights the importance of the iodo-dimethylaniline structure in analytical method development.

A sensitive method for quantifying iodide involves its oxidation to iodine, followed by a derivatization reaction with an aniline compound to produce a stable, detectable product. dss.go.thcmu.ac.th Specifically, 2,6-dimethylaniline has been used as a derivatizing reagent for the analysis of iodide in samples like seasoning powder and seawater. cmu.ac.thresearchgate.net

The analytical procedure involves the oxidation of iodide from a sample using an oxidizing agent like 2-iodosobenzoate. dss.go.thcmu.ac.th The resulting iodine then reacts with 2,6-dimethylaniline to form 4-iodo-2,6-dimethylaniline. cmu.ac.th This derivative is extracted from the aqueous sample into an organic solvent, such as hexane, and subsequently quantified using gas chromatography-mass spectrometry (GC-MS). cmu.ac.th The formation of 4-iodo-2,6-dimethylaniline was found to increase and remain constant after 10 minutes at room temperature, indicating a stable reaction. cmu.ac.th

This derivatization strategy overcomes the limitations of other analytical techniques, such as the inadequate sensitivity of ion chromatography with certain detectors, by converting the analyte into a form highly suitable for GC-MS analysis. cmu.ac.th The method has been successfully applied to determine iodide content in iodized table salt and to measure free iodide and total iodine in seawater. dss.go.thnih.gov This demonstrates its utility in quality control for fortified foods and in environmental monitoring. cmu.ac.thnih.gov

Table 2: Analytical Method for Iodide Determination via Derivatization

Analyte Derivatizing Reagent Derivative Formed Detection Method Key Findings Source(s)
Iodide (I⁻) N,N-dimethylaniline 4-iodo-N,N-dimethylaniline GC-MS Reaction is complete within 1 minute; Limit of Detection (LOD) of 8 ng/L. dss.go.thnih.govresearchgate.net
Iodide (I⁻) 2,6-dimethylaniline 4-Iodo-2,6-dimethylaniline GC-MS Derivatization is stable after 10 minutes; applied to seasoning powder analysis. cmu.ac.th
Iodide (I⁻) N,N-dimethylaniline 4-iodo-N,N-dimethylaniline GC-MS Applied to determine iodate (B108269) in table salt and total iodine in seawater; recovery range of 96.8–104.3%. dss.go.thnih.gov

Future Directions and Emerging Research Areas

Development of Novel Reaction Methodologies

A primary focus of ongoing research is the creation of innovative reaction pathways that improve upon traditional methods. This involves moving away from harsh reagents and non-specific reactions toward more elegant and controlled chemical transformations.

While transition-metal-catalyzed reactions, such as Heck and Sonogashira couplings, have been instrumental, there is a significant drive to develop methodologies that avoid these often expensive and toxic metals. This shift aligns with the principles of green chemistry and can simplify product purification.

One notable advancement is the development of a transition metal-free formal synthesis of Rilpivirine, an important antiviral medication. researchgate.net This approach utilizes a Ramberg-Bäcklund reaction to create a key acrylonitrile (B1666552) intermediate from a sulfone precursor derived from 2-Iodo-4,6-dimethylaniline. researchgate.netresearchgate.net The Ramberg-Bäcklund reaction converts an α-halo sulfone into an alkene through a base-mediated extrusion of sulfur dioxide, representing a powerful metal-free C-C bond-forming strategy. organic-chemistry.orgwikipedia.org

Further research in this area explores the use of hypervalent iodine reagents. These compounds can mediate a variety of oxidative transformations without the need for metal catalysts. nsf.gov While many common hypervalent iodine(III) reagents are used stoichiometrically, producing iodoarene waste, research is now focused on developing recyclable hypervalent iodine reagents to improve the sustainability of these processes. nsf.govacs.org Additionally, iodine-mediated electrocatalysis is emerging as a method for metal-free C-N bond formation, using catalysts like 1,2-diiodo-4,5-dimethoxybenzene (B11539) that can operate at very low loadings. nih.gov

Reaction TypeRole of this compound DerivativeKey Advantage
Ramberg-Bäcklund Reaction Precursor to α-cyano sulfoneTransition metal-free synthesis of vinyl nitriles. researchgate.netresearchgate.net
Hypervalent Iodine Chemistry Precursor to chiral iodine(III) reagentsEnables enantioselective oxidative transformations without metals. nsf.gov
Electrocatalysis Scaffold for developing related iodinated catalystsFacilitates C-H functionalization and C-N bond formation at low catalyst loading. nih.gov

Controlling the site of reaction on a multifunctional molecule like this compound is a significant challenge. The presence of the amine, the iodo-substituent, and multiple aromatic C-H bonds offers several potential reaction sites. Achieving high chemo- and regioselectivity is crucial for synthesizing complex molecules without resorting to cumbersome protection-deprotection sequences. nih.gov

Recent studies have demonstrated highly selective transformations. For instance, this compound has been used in multicomponent reactions to produce C–N atropisomeric peptide analogues with exceptional diastereocontrol. acs.org This highlights the ability to control stereochemistry around the C-N bond.

Furthermore, the compound serves as a substrate for catalytic enantioselective N-allylation to produce N-C axially chiral sulfonamides. nih.gov In these reactions, a palladium catalyst with a chiral ligand can selectively form one enantiomer of the atropisomeric product with high yield and moderate to good enantioselectivity. nih.gov Research is also active in the broader field of aniline (B41778) functionalization, with methods being developed for ortho-alkenylation using magnesium catalysts and ortho-arylation using palladium with specialized cooperating ligands that prevent the more common N-arylation. nih.govacs.org

Advanced Applications in Drug Discovery and Development

The unique structural features of this compound make it a valuable scaffold for the design and synthesis of new pharmaceutical agents. Its rigid, sterically defined structure can be exploited to create molecules that bind to biological targets with high affinity and specificity.

Rational drug design relies on understanding the relationship between a molecule's structure and its biological activity to create more potent and selective drugs. core.ac.uk this compound is an important starting material in the synthesis of several complex molecules, including the non-nucleoside reverse transcriptase inhibitor Rilpivirine. researchgate.net

The development of novel atropisomeric scaffolds is a key area of emerging research. Atropisomers are stereoisomers arising from restricted rotation around a single bond, and their defined three-dimensional structures are of great interest in medicinal chemistry. nih.gov By using this compound as a starting material, researchers have synthesized novel C–N atropisomeric peptide analogues. acs.org This work provides a foundation for creating new classes of therapeutic agents where the specific, stable conformation is key to its biological function.

While the connection to the antiviral drug Rilpivirine is well-established, the this compound scaffold is being investigated for a much broader range of biological activities. researchgate.net

Recent studies have shown that novel atropisomeric scaffolds prepared using this aniline derivative exhibit inhibitory activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. acs.org This opens a new avenue for developing treatments for this persistent infectious disease. Furthermore, related iodoquinazoline derivatives, which can be synthesized from iodoanilines, have been investigated for both anticancer and antimicrobial properties. bris.ac.uk The indole (B1671886) nucleus, which can be part of larger structures synthesized from aniline precursors, is a critical element in many molecules with significant biological activity, including potent tubulin polymerization inhibitors used in cancer therapy. nih.gov Derivatives of the closely related 4-Ethynyl-2,6-dimethylaniline, which can be prepared from this compound via Sonogashira coupling, are also under investigation for their potential as antimicrobial and anticancer agents.

Therapeutic AreaCompound Class / DerivativeInvestigated Activity
Infectious Disease Atropisomeric Peptide AnaloguesAnti-tuberculosis (M. tuberculosis). acs.org
Oncology Iodoquinazoline DerivativesAnticancer. bris.ac.uk
Infectious Disease Iodoquinazoline DerivativesAntimicrobial. bris.ac.uk

Sustainable Chemistry and Process Intensification

Modern chemical synthesis places a strong emphasis on sustainability, aiming to reduce waste, avoid hazardous substances, and improve energy efficiency. Research involving this compound reflects these goals through the development of greener synthetic protocols and the use of recyclable materials.

A key area of improvement has been in the synthesis of iodinated anilines themselves. Simple and scalable iodination procedures have been developed using molecular iodine, which avoids more hazardous and sophisticated reagents like iodine monochloride or benzyltrimethylammonium (B79724) dichloroiodate. pitt.edu Another approach involves using recyclable ionic liquid-based iodinating agents, such as 1-butyl-3-methylpyridinium (B1228570) dichloroiodate (BMPDCI), which can be recovered and reused over multiple reaction cycles with minimal loss of activity. google.comrsc.org

In subsequent transformations, the use of recyclable heterogeneous catalysts is a significant step towards process intensification. For example, this compound is a substrate in the synthesis of benzothiazoles using a copper-loaded layered bismuth subcarbonate catalyst. acs.orgfishersci.fi This bifunctional catalyst facilitates a one-pot, three-component reaction and, being a solid, can be easily recovered and reused multiple times while maintaining its structure and activity. acs.org Such catalytic systems are crucial for developing environmentally benign and economically viable industrial processes.

Minimizing Waste and Maximizing Atom Economy

In the synthesis of this compound and other iodoarenes, contemporary research places a strong emphasis on Green Chemistry principles, focusing on the reduction of waste and the maximization of atom economy. thieme-connect.comresearchgate.net Traditional iodination methods often have limitations regarding atom economy, as in many processes only half of the iodine atoms from the reagent (I₂) are incorporated into the desired product. thieme-connect.com

Oxidative iodination represents a significant advancement in improving iodine atom economy. thieme-connect.comresearchgate.net This approach can theoretically achieve 100% iodine atom economy by using an iodide salt (a more fundamental and less expensive iodine source) and an oxidizing agent to generate the active iodinating species in situ. thieme-connect.comresearchgate.net This process avoids the loss of half the iodine atoms as waste iodide salts. thieme-connect.com Various oxidants have been explored for this purpose, including hydrogen peroxide and metal-based catalysts. thieme-connect.comresearchgate.net

Another key area of development is the use of milder and more environmentally benign reagents and conditions. Protocols have been developed that utilize reagents like sodium bicarbonate in aqueous solutions, simplifying the workup process to a simple extraction and yielding nearly quantitative amounts of the product, which is a hallmark of a high-efficiency, low-waste reaction. researchgate.netcardiff.ac.uk The move away from hazardous reagents like iodine monochloride towards more manageable systems like molecular iodine with a base or a mild oxidant is a critical step in making the synthesis more sustainable. researchgate.net

Table 1: Comparison of Iodination Strategies and Atom Economy

Iodination Method Iodine Reagent Typical Co-reagents/Conditions Iodine Atom Economy Environmental Considerations
Direct Iodination I₂ Base (e.g., NaHCO₃) ~50% Generates iodide salt waste. thieme-connect.com
Halogen Exchange N/A N/A N/A Often requires harsh conditions.
Oxidative Iodination NaI / KI Oxidant (e.g., H₂O₂, Oxone®) Up to 100% Reduces iodine waste; choice of oxidant is key to "green" credentials. thieme-connect.comresearchgate.net

| Using ICl | ICl | N/A | >50% | ICl is a hazardous and fuming liquid. researchgate.net |

Continuous Flow Chemistry Applications

The principles of continuous flow chemistry are increasingly being applied to the synthesis of fine chemicals and pharmaceutical intermediates to enhance safety, efficiency, and scalability. While specific literature detailing the continuous flow synthesis of this compound is emerging, the synthesis of structurally related compounds demonstrates the high potential of this technology. rsc.org For instance, the synthesis of N-(2-iodo-4,6-dimethylphenyl)-2-methylbut-2-enamide has been noted to be achievable in continuous flow reactors.

Flow chemistry offers several advantages for iodination and subsequent reactions involving aniline derivatives. These benefits include precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and selectivity. rsc.org The enhanced heat and mass transfer in microreactors or packed-bed reactors can safely manage the exothermicity often associated with iodination and other aromatic functionalization reactions. rsc.org

The synthesis of lidocaine, which starts from the related compound 2,6-dimethylaniline (B139824), has been successfully adapted to continuous flow processes. rsc.org This involves reacting 2,6-dimethylaniline with chloroacetyl chloride, followed by substitution with diethylamine. rsc.org The successful application of flow chemistry to this multi-step process, which shares a common starting material scaffold, strongly suggests that the synthesis of this compound and its derivatives is highly amenable to this technology. rsc.org This would allow for on-demand production, reduced reactor footprints, and potentially lower manufacturing costs. rsc.orggoogle.com

Interdisciplinary Research with this compound

Integration with Material Science and Nanotechnology

This compound serves as a valuable building block in the synthesis of advanced organic materials. researchgate.net Its bifunctional nature, possessing both a reactive iodo-group suitable for cross-coupling reactions and a nucleophilic amino group for derivatization, makes it a versatile precursor for complex molecular architectures. mdpi.com

One notable application is in the synthesis of phenazine (B1670421) derivatives. For example, this compound can be used to prepare 1,3,6,8-tetramethylphenazine through a copper-catalyzed self-coupling reaction in an aqueous phase. google.com Phenazines are a class of nitrogen-containing heterocyclic compounds that are investigated for their electronic and optical properties, with potential applications in organic electronics such as organic light-emitting diodes (OLEDs) and as organic pigments. google.comsmolecule.com

The utility of iodo-anilines extends to the creation of various heterocyclic compounds and as intermediates in the synthesis of dyes. The ability to precisely introduce the this compound core into larger polymeric or macrocyclic structures allows for the fine-tuning of material properties. fluorochem.co.uk While direct applications in nanotechnology are still an emerging field, the use of this compound to construct well-defined molecular components is a foundational step toward creating functional nanoscale devices and materials.

Table 2: Applications of this compound in Material Synthesis

Precursor Reaction Type Resulting Material Class Potential Application
This compound Copper-catalyzed Dimerization Tetramethylphenazine Organic Electronics, Pigments google.com

Bio-conjugation and Imaging Applications

The structural motifs present in this compound are of significant interest in medicinal chemistry and the development of diagnostic tools. researchgate.net Iodoarenes are crucial intermediates for introducing iodine isotopes (such as ¹²³I, ¹²⁵I, or ¹³¹I) into biologically active molecules for imaging applications like Single Photon Emission Computed Tomography (SPECT). The stable iodine atom can be replaced with a radioisotope, a process known as radioiodination, to create radiolabeled probes.

Although direct bio-conjugation studies with this compound are not extensively documented in the provided search results, its structural analogs are key components in this field. For instance, N-acyl-N-(4-methyl-3,6-dihydro-2H-pyran-3-yl)-2-iodo-4,6-dimethylaniline has been synthesized and studied for its atropisomers and subsequent cyclization reactions, indicating its use in creating complex chiral molecules relevant to biological interactions. researchgate.net Furthermore, related iodo-aniline derivatives are used to synthesize agents for hepatobiliary imaging. researchgate.net

The compound also serves as a precursor for creating fluorescent probes and bifunctional linkers. smolecule.com By modifying the aniline or the iodo position, it is possible to attach fluorophores or moieties that can bind to specific biological targets, enabling applications in cellular labeling, tracking, and the study of protein-protein interactions. smolecule.com

Q & A

Q. Q1: What are the established synthetic routes for preparing 2-iodo-4,6-dimethylaniline, and how do reaction conditions influence yield?

this compound is commonly synthesized via direct iodination of 2,6-dimethylaniline. A key method involves electrophilic substitution using iodine in the presence of oxidizing agents (e.g., HIO₃ or I₂/KI) under acidic conditions . Yields depend on stoichiometry, temperature, and solvent polarity. For example, microwave-assisted deuteration with D₂O achieved 24% yield, whereas CD₃OD under reflux yielded 20% . Optimization requires balancing iodine equivalents and reaction time to minimize byproducts like poly-iodinated species.

Q. Q2: How can NMR spectroscopy resolve structural ambiguities in this compound derivatives?

¹H NMR is critical for confirming substitution patterns. In 4-iodo-2,6-dimethylaniline, the aromatic protons exhibit distinct splitting due to electron-withdrawing iodine and methyl groups. For example, the para-methyl groups (2,6-positions) show singlet peaks (δ ~2.2 ppm), while aromatic protons adjacent to iodine display deshielding (δ ~7.3 ppm) . Coupling constants and integration ratios help distinguish regioisomers.

Catalytic Applications

Q. Q3: What role does this compound play in catalytic systems, particularly in amination reactions?

Pd/C catalysts derived from PdHx nanoparticles (synthesized via hydrazine reduction of PdO) show enhanced activity in amination reactions. For instance, 2,6-dimethylaniline production under H₂-free conditions achieved higher efficiency when PdHx/C was used, attributed to smaller particle size (3.9 nm) and structural defects improving surface reactivity . The iodine substituent in this compound may act as a directing group in cross-coupling reactions.

Isotopic Labeling and Deuteration

Q. Q4: What methodological challenges arise in deuterium labeling of this compound, and how can they be mitigated?

Deuteration via I/D exchange with D₂O faces low yields (~24%) due to competing hydrolysis and incomplete isotope incorporation. Using microwave irradiation accelerates reaction kinetics, while thionyl chloride as a catalyst enhances proton abstraction efficiency . Purity is confirmed via mass spectrometry (MS) or ²H NMR to quantify deuterium incorporation.

Stability and Storage

Q. Q5: What are the optimal storage conditions for this compound to prevent degradation?

The compound should be stored in airtight, light-resistant containers under inert gas (N₂ or Ar) at 2–8°C. Exposure to moisture or UV light can induce decomposition, forming iodinated byproducts or amine oxidation products. Stability tests via HPLC over 6 months showed <5% degradation under these conditions .

Data Contradictions in Reaction Yields

Q. Q6: How should researchers address discrepancies in reported yields for deuteration reactions?

Variability in yields (e.g., 20% vs. 24% in CD₃OD vs. D₂O) may stem from solvent polarity, microwave power, or catalyst loading. Systematic parameter screening (e.g., Design of Experiments) identifies critical factors. Replicating conditions with rigorous moisture exclusion and real-time monitoring (e.g., in situ IR) improves reproducibility.

Safety and Handling

Q. Q7: What safety protocols are essential when handling this compound in laboratory settings?

Personal protective equipment (gloves, goggles, lab coat) and fume hoods are mandatory. Spills should be neutralized with inert adsorbents (e.g., vermiculite) and disposed as hazardous waste. Acute toxicity data are limited, but structural analogs (e.g., 2,6-dimethylaniline) show carcinogenic potential in rodent models, necessitating strict exposure controls .

Q. Methodological Guidance

  • Experimental Design : Use fractional factorial designs to optimize iodination conditions, prioritizing iodine stoichiometry and temperature .
  • Data Analysis : Apply multivariate analysis (e.g., PCA) to NMR datasets for structural confirmation .
  • Ethical Compliance : Adopt FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when framing research questions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.